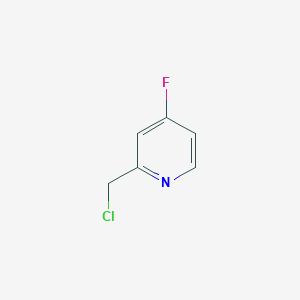![molecular formula C17H24F2O2 B1509683 2,3-ジフルオロ-4-[(トランス-4-プロピルシクロヘキシル)メトキシ]アニソール CAS No. 1373116-00-7](/img/structure/B1509683.png)
2,3-ジフルオロ-4-[(トランス-4-プロピルシクロヘキシル)メトキシ]アニソール
概要
説明
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a specialized organic compound characterized by its unique molecular structure, which includes difluoro groups and a methoxy group attached to a cyclohexyl ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
科学的研究の応用
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in biological studies to investigate its interactions with biological molecules and pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 2,3-difluoroanisole and trans-4-propylcyclohexylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and by-products.
化学反応の分析
Types of Reactions: 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
作用機序
The mechanism by which 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in chemical reactions, biological studies, or pharmaceutical applications. The compound may bind to specific receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events.
類似化合物との比較
4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)biphenyl: This compound has a similar structure but with an ethoxy group instead of a methoxy group.
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: This compound features a butoxy group in place of the methoxy group.
Uniqueness: 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is unique due to its specific combination of difluoro groups and the methoxy group attached to the cyclohexyl ring. This distinct structure imparts unique chemical and physical properties that differentiate it from similar compounds.
特性
IUPAC Name |
2,3-difluoro-1-methoxy-4-[(4-propylcyclohexyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2O2/c1-3-4-12-5-7-13(8-6-12)11-21-15-10-9-14(20-2)16(18)17(15)19/h9-10,12-13H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEMEZFAMQJFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)COC2=C(C(=C(C=C2)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Bromo-2-methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1509625.png)










